1-Bromo-3-ethoxy-2-nitrobenzene

説明

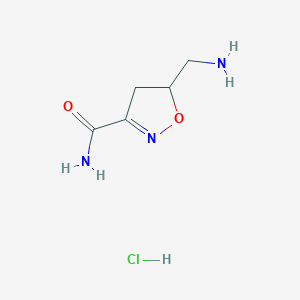

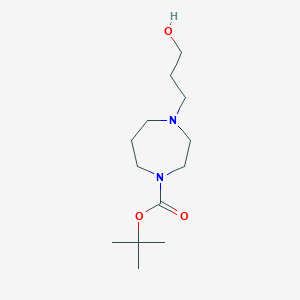

“1-Bromo-3-ethoxy-2-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO3. It has a molecular weight of 246.06 . The compound is used in organic synthesis .

Synthesis Analysis

The synthesis of “1-Bromo-3-ethoxy-2-nitrobenzene” could potentially be achieved through a multistep process. One possible method involves the nitration of benzene, followed by a conversion from the nitro group to an amine, and finally a bromination . A specific synthesis method for a similar compound, “1-bromo-3-nitrobenzene”, involves using dibromohydantoin for bromizing nitrobenzene in sulfuric acid .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-ethoxy-2-nitrobenzene” can be represented by the InChI code: 1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 .

Chemical Reactions Analysis

Nitro compounds like “1-Bromo-3-ethoxy-2-nitrobenzene” can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions . Nitro compounds can also react with alkyl halides or undergo oxidation of primary amines .

科学的研究の応用

Anisotropic Displacement Parameters

Research by Damian Mroz et al. (2020) investigated anisotropic displacement parameters in related halo-nitrobenzene compounds, demonstrating the complexity of X-ray diffraction experiments and theoretical calculations in this domain. This highlights the importance of 1-Bromo-3-ethoxy-2-nitrobenzene and similar compounds in advancing crystallography and computational chemistry.

Phase-Transfer Catalysis

The work by Maw‐Ling Wang & V. Rajendran (2007) on the ethoxylation of p-chloronitrobenzene under phase-transfer catalysts and ultrasound irradiation conditions reveals the significance of such compounds in understanding and improving phase-transfer catalysis, a crucial method in organic synthesis.

Surface Grafting on Silicon

R. Hunger et al. (2006) explored the grafting of benzene derivatives, including nitro- and bromobenzene, onto silicon surfaces, illuminating the potential of 1-Bromo-3-ethoxy-2-nitrobenzene in modifying semiconductor surfaces for electronic applications.

Polymer Solar Cells

G. Fu et al. (2015) demonstrated that adding a related nitrobenzene derivative to the active layer of polymer solar cells can significantly improve their efficiency by enhancing exciton dissociation at the donor–acceptor interface, suggesting potential applications in photovoltaic technology.

Cross-Coupling Reactions

M. Banwell et al. (2004) reported on the palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene derivatives to synthesize complex organic molecules, indicating the utility of 1-Bromo-3-ethoxy-2-nitrobenzene in facilitating novel synthetic pathways for pharmaceuticals and organic materials.

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-2-nitrobenzene”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs . For “1-Bromo-3-ethoxy-2-nitrobenzene”, the Material Safety Data Sheet (MSDS) should be consulted for detailed safety and hazard information .

作用機序

Target of Action

The primary target of 1-Bromo-3-ethoxy-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .

Mode of Action

1-Bromo-3-ethoxy-2-nitrobenzene undergoes a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Bromo-3-ethoxy-2-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction, allowing the compound to interact with its targets without disrupting the stability of the benzene ring .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of 1-Bromo-3-ethoxy-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, which can have a wide range of applications in fields such as organic chemistry and pharmaceuticals .

Action Environment

The action, efficacy, and stability of 1-Bromo-3-ethoxy-2-nitrobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

特性

IUPAC Name |

1-bromo-3-ethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWUNCHTEAEIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)